molecular formula C16H20N2O2S B285951 Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No. B285951
M. Wt: 304.4 g/mol
InChI Key: SEXQLMSUIXXMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, also known as TQET, is a chemical compound that has been extensively studied for its potential therapeutic applications. TQET is a tetrahydrothienoquinoline derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to inhibit the activation of NF-κB and STAT3, which are known to play a crucial role in inflammation and cancer. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has also been shown to upregulate the expression of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and physiological effects:
Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in various inflammatory models. Additionally, Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to reduce oxidative stress and inhibit the formation of amyloid-beta plaques in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is stable under various conditions and can be easily synthesized in large quantities. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is also soluble in various solvents, making it suitable for various experimental setups. However, the limitations of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate include its limited bioavailability and poor pharmacokinetic properties, which may affect its therapeutic efficacy in vivo.

Future Directions

Future research on Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate should focus on improving its pharmacokinetic properties and bioavailability to enhance its therapeutic efficacy in vivo. Additionally, the potential of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate as a drug candidate for various diseases should be further explored in preclinical and clinical studies. The mechanism of action of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate should also be further elucidated to understand its signaling pathways and target molecules. Finally, the development of novel analogs of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate with improved properties should be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate involves the condensation of 2-aminothiophenol with 3,4-dimethyl-2-cyclohexenone, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to esterification with ethyl chloroformate to yield Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. The synthesis of Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been optimized by various researchers, and different methods have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been shown to possess neuroprotective properties by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.

properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 3-amino-6,6-dimethyl-7,8-dihydro-5H-thieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C16H20N2O2S/c1-4-20-15(19)13-12(17)10-7-9-8-16(2,3)6-5-11(9)18-14(10)21-13/h7H,4-6,8,17H2,1-3H3

InChI Key

SEXQLMSUIXXMAN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC3=C(CCC(C3)(C)C)N=C2S1)N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCC(CC3=C2)(C)C)N

Origin of Product

United States

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